molecular formula C16H15NO4 B8753889 2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid

2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid

Cat. No.: B8753889
M. Wt: 285.29 g/mol
InChI Key: LDXUQIQQIPCVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid is an organic compound that belongs to the class of benzyloxycarbonyl derivatives. It is commonly used in organic synthesis, particularly in the protection of amine groups. The benzyloxycarbonyl group, often referred to as the Cbz group, is a widely used protecting group for amines due to its stability under both acidic and basic conditions and its ease of removal when necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid can be synthesized through the reaction of benzyl chloroformate with N-phenylglycine in the presence of a mild base such as sodium carbonate or sodium hydroxide. The reaction typically occurs at room temperature and involves the formation of a carbamate linkage between the benzyl group and the amine group of N-phenylglycine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyloxycarbonyl-L-phenylalanine
  • N-Benzyloxycarbonyl-L-serine benzyl ester
  • N-Benzyloxycarbonyl-L-proline

Uniqueness

2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid is unique due to its specific structure, which combines the benzyloxycarbonyl protecting group with the phenylglycine backbone. This combination provides stability and versatility in various synthetic applications, making it a valuable compound in organic chemistry .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-(N-phenylmethoxycarbonylanilino)acetic acid

InChI

InChI=1S/C16H15NO4/c18-15(19)11-17(14-9-5-2-6-10-14)16(20)21-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19)

InChI Key

LDXUQIQQIPCVEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL round bottom flask equipped with a magnetic stirrer, N-Cbz phenyl glycinol (1.3 g, 5.0 mmol) was disssolved in CC14 (100 mL)and acetonitrile (100 mL). To this above solution was added water (15 mL) and periodic acid (4.7 g, 20.1 mmol, 4.1 eq). The reaction mixture was stirred until both phases became clear, then Ruthenium trichoride hydrate (0.025 g, 2.2 mol %). The reaction mixture was stirred at room temperature for 20 min and cooled to 0° C. then methylene cloride (30 mL) was added. The two phases were separated, the aqueous phase was extracted with chloroform (3×20 mL). The combined organic extracts were dried over (Na2SO4) and concentrated to afford the crud product. Flash chromatograpy (SiO2, 5×25 cm, 2-5% CH3OH—CHCl3 gradient elution) afforded pure pure N-Cbz phenyl glycine (1.2 g, 85%). Same Oxidation procedure was followed for compounds 1 and 2. No epimerization was observed during oxidation procedure.
Name
N-Cbz phenyl glycinol
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
4.7 g
Type
reactant
Reaction Step Three
Quantity
0.025 g
Type
catalyst
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.